Vinamidine-hydroxide Sulfate Vinamidine-hydroxide Sulfate Vinamidine-hydroxide Sulfate is an indole alkaloid from catharanthus roseus.

Brand Name: Vulcanchem
CAS No.: 70560-45-1
VCID: VC0151492
InChI:
SMILES:
Molecular Formula: C₄₆H₅₆N₄O₁₁ . x( H₂O₄S)
Molecular Weight: 840.969808

Vinamidine-hydroxide Sulfate

CAS No.: 70560-45-1

Cat. No.: VC0151492

Molecular Formula: C₄₆H₅₆N₄O₁₁ . x( H₂O₄S)

Molecular Weight: 840.969808

* For research use only. Not for human or veterinary use.

Vinamidine-hydroxide Sulfate - 70560-45-1

Specification

CAS No. 70560-45-1
Molecular Formula C₄₆H₅₆N₄O₁₁ . x( H₂O₄S)
Molecular Weight 840.969808

Introduction

Chemical Properties and Structure

Vinamidine-hydroxide Sulfate is characterized by its specific molecular composition and physical properties. The compound's detailed chemical profile is outlined below:

Table 1: Chemical Properties of Vinamidine-hydroxide Sulfate

PropertyDescription
CAS Number70560-45-1
Molecular FormulaC₄₆H₅₆N₄O₁₁ · x(H₂O₄S)
Molecular Weight840.969808 g/mol
PubChem CID171381316
Physical AppearanceWhite to pale yellow crystalline solid
Purity (Commercial)>98%
Creation Date (PubChem)2024-05-14
Last Modified (PubChem)2025-04-05

The InChI representation of the compound is: InChI=1S/C46H56N4O11.H2O4S/c1-8-34(53)36(54)27-23-45(41(55)59-6,37-29(15-19-49(24-27)25-51)28-13-10-11-14-32(28)47-37)31-21-30-33(22-35(31)58-5)48(4)39-44(30)17-20-50-18-12-16-43(9-2,38(44)50)40(61-26(3)52)46(39,57)42(56)60-7;1-5(2,3)4/h10-14,16,21-22,25,27,36,38-40,47,54,57H,8-9,15,17-20,23-24H2,1-7H3;(H2,1,2,3,4)/t27-,36+,38-,39?,40+,43+,44+,45-,46-;/m0./s1

Synonyms and Nomenclature

Vinamidine-hydroxide Sulfate is known by several alternative names in scientific literature and commercial catalogues:

Table 2: Synonyms of Vinamidine-hydroxide Sulfate

SynonymDescription
3'R-HydroxyvinamidineCommon alternative name
3'R-HydroxycatharinineAlternative nomenclature
(3'R)-4'-Deoxy-3'-hydroxy-4',5'-dioxo-4',5'-secovincaleukoblastineSystematic IUPAC-based name
(2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(5R,7S)-3-formyl-1,2,3,4,5,6,7,8-octahydro-5-[(1R)-1-hydroxy-2-oxobutyl]-7-(methoxycarbonyl)azonino[5,4-b]indol-7-yl]-3-hydroxy-16-methoxy-1-methyl-aspidospermidine-3-carboxylic Acid Methyl EsterComplete chemical name describing stereochemistry

These synonyms reflect the compound's complex structure and its chemical relationship to other vinca alkaloids from which it is derived .

Chemical Reactions Analysis

Vinamidine-hydroxide Sulfate participates in various chemical reactions that highlight its functional versatility. The compound's reactivity is primarily influenced by its multiple functional groups, including hydroxyl, carbonyl, and amine moieties.

Table 3: Key Chemical Reactions of Vinamidine-hydroxide Sulfate

Reaction TypeDescriptionReagentsProducts
OxidationReaction involving the hydroxyl groupsOxidizing agents (e.g., meta-chloroperbenzoic acid)Oxidized derivatives with altered functionality
ReductionHydrogenation or hydride-based reductionReducing agents (e.g., sodium borohydride)Reduced derivatives with modified ring systems
SubstitutionReplacement of functional groupsNucleophilic reagentsSubstituted derivatives with modified pharmacological properties
EsterificationReaction of hydroxyl groupsAcid anhydrides, acyl chloridesEster derivatives with altered solubility profiles
HydrolysisCleavage of ester linkagesAqueous acidic or basic conditionsAcid or alcohol derivatives

The sulfate component also contributes to the compound's chemical behavior, particularly in aqueous environments where it can affect solubility and ionic interactions.

Scientific Research Applications

Vinamidine-hydroxide Sulfate has found applications across multiple scientific disciplines, making it a valuable research tool. Its complex structure and functional diversity enable its utilization in various research contexts.

Chemical Research

In chemical research, Vinamidine-hydroxide Sulfate serves as:

  • A model compound for studying complex molecular structures

  • A reagent in the synthesis of other specialized molecules

  • A reference standard for analytical chemistry applications

  • A subject for investigating reaction mechanisms and stereochemical relationships

Biological and Pharmaceutical Research

The compound's biological relevance extends to:

  • Investigation of structure-activity relationships in vinca alkaloid derivatives

  • Studies on potential therapeutic applications

  • Biochemical assays involving enzymatic reactions

  • Research on cellular pathways and metabolic processes

Materials Science

Though less common, applications in materials science include:

  • Development of functionalized surfaces

  • Studies on molecular self-assembly

  • Investigation of interactions with polymeric materials

Comparison with Similar Compounds

Vinamidine-hydroxide Sulfate belongs to a family of related compounds with structural similarities but distinct chemical and physical properties. Comparing it with related compounds provides insight into structure-function relationships.

Table 4: Comparison of Vinamidine-hydroxide Sulfate with Related Compounds

CompoundMolecular FormulaKey Structural DifferencePrimary Application
Vinamidine-hydroxide SulfateC₄₆H₅₆N₄O₁₁ · x(H₂O₄S)Standard structureGeneral research applications
Vinamidine-d3-hydroxide SulfateC₄₆H₅₃D₃N₄O₁₁ · x(H₂O₄S)Contains deuterium atomsIsotope-labeled studies, mass spectrometry reference
Vinamidine-d3-N-formyl-1-hydroxide SulfateC₄₆H₅₁D₃N₄O₁₂ · x(H₂O₄S)Contains deuterium atoms and formyl groupSpecialized proteomics research

The deuterated variants (containing deuterium instead of hydrogen at specific positions) are particularly valuable for mass spectrometry studies and as internal standards in analytical applications . The incorporation of deuterium provides a distinct mass signature without significantly altering the chemical behavior of the molecule.

Analytical Characterization

Various analytical techniques are employed to characterize and identify Vinamidine-hydroxide Sulfate, ensuring its purity and structural integrity.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:

  • ¹H NMR reveals the hydrogen atom environments

  • ¹³C NMR identifies carbon frameworks

  • Two-dimensional NMR techniques elucidate connectivity relationships

Mass spectrometry offers precise molecular weight determination and fragmentation patterns that serve as fingerprints for identification.

Infrared (IR) and Raman spectroscopy identify functional groups through characteristic vibrational frequencies.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and related techniques enable:

  • Purity assessment

  • Separation from structurally similar compounds

  • Quantitative analysis in complex matrices

Supplier InformationDetails
Common Package Sizes25-50 mg
Typical Purity>98%
Storage RequirementsCool, dry conditions away from light
Primary UseResearch purposes only
Regulatory StatusNot approved for human or veterinary use

The compound is designated exclusively for in-vitro research applications, and regulatory restrictions prohibit its use in humans or animals.

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